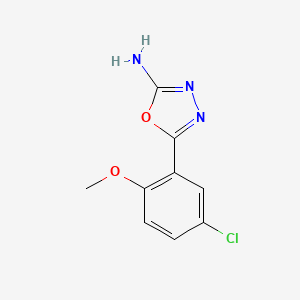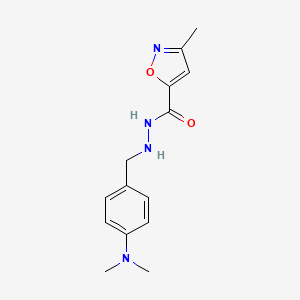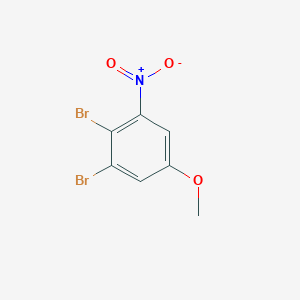
N-(2-hydroxyethyl)piperidine-4-carboxamide hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperidine derivatives, such as “N-(2-hydroxyethyl)piperidine-4-carboxamide hydrochloride”, has been a topic of interest in recent scientific literature . The synthesis often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For instance, one method involves the synthesis of sulfonamide and amide derivatives of piperidine-4-carboxamide via amino-de-chlorination and amino-de-alkoxylation reaction .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H17ClN2O2 . Its average mass is 208.686 Da and its mono-isotopic mass is 208.097855 Da .
Chemical Reactions Analysis
Piperidine derivatives have been found to be potent dopamine reuptake inhibitors . The synthesized derivatives have also been shown to relieve pain and achieve analgesia in mice .
Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 408.5±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.2 mmHg at 25°C . Its enthalpy of vaporization is 76.3±6.0 kJ/mol and its flash point is 200.9±28.7 °C . The compound has an index of refraction of 1.491 and a molar refractivity of 45.4±0.3 cm3 .
Wirkmechanismus
Target of Action
The primary target of N-(2-hydroxyethyl)piperidine-4-carboxamide hydrochloride, also known as Piperidine-4-Carboxamides, is DNA Gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes, making it an attractive target for antibacterial agents .
Mode of Action
Piperidine-4-Carboxamides interact with DNA gyrase, inhibiting its activity . The inhibition of DNA gyrase prevents the supercoiling of DNA, which is necessary for the replication and transcription processes. This leads to the cessation of these processes, thereby inhibiting the growth and multiplication of bacteria .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication and transcription pathways. Without the supercoiling activity of DNA gyrase, the DNA cannot be compacted into the bacterial cell. This prevents the DNA from being properly replicated and transcribed, which in turn inhibits the production of essential proteins and enzymes, leading to the death of the bacteria .
Pharmacokinetics
The compound’s molecular weight (17222 g/mol) suggests that it may have good bioavailability
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and multiplication. By inhibiting DNA gyrase, the compound prevents the supercoiling of DNA, thereby stopping DNA replication and transcription. This leads to the death of the bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy. Moreover, the presence of other substances can impact the compound’s action. For example, the presence of certain ions or molecules could potentially interfere with the compound’s interaction with DNA gyrase .
Vorteile Und Einschränkungen Für Laborexperimente
HEPC has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, HEPC also has some limitations. It can be difficult to work with due to its hygroscopic nature, and it can be sensitive to light and air. Additionally, HEPC can be toxic in high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on HEPC. One area of interest is the development of HEPC-based drugs for cancer treatment. Additionally, HEPC has potential applications in materials science, such as the development of corrosion inhibitors for the oil and gas industry. Further studies are needed to fully understand the mechanism of action of HEPC and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
HEPC has been extensively studied for its potential applications in various fields such as organic synthesis, drug discovery, and materials science. HEPC is commonly used as a reagent in organic synthesis due to its ability to form stable amide bonds with carboxylic acids. HEPC has also been shown to have potential antitumor activity and has been studied for its potential use in cancer treatment. Additionally, HEPC has been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c11-6-5-10-8(12)7-1-3-9-4-2-7;/h7,9,11H,1-6H2,(H,10,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJRMSGHPFYBCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1019851-97-8 | |
| Record name | 4-Piperidinecarboxamide, N-(2-hydroxyethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019851-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



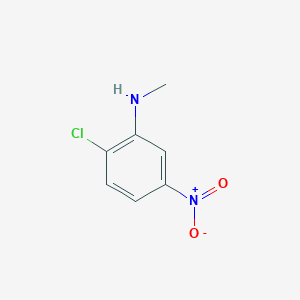
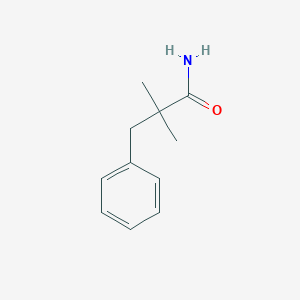
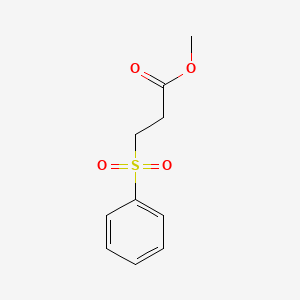

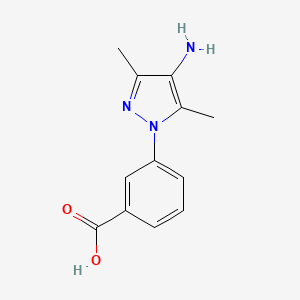
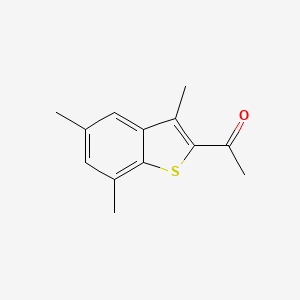
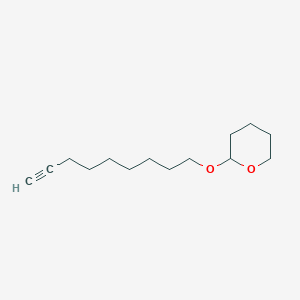
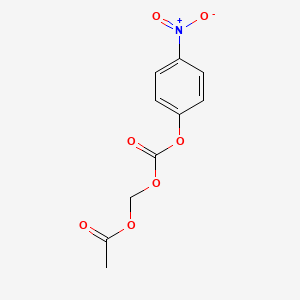

![7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3045040.png)
